molecular formula C15H14F3NO2S2 B2435669 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1211628-11-3

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2435669
CAS RN: 1211628-11-3
M. Wt: 361.4
InChI Key: RTHFWKVYFOEDMB-UHFFFAOYSA-N
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Description

“N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The compound also includes a trifluoromethyl group (-CF3), a benzenesulfonamide group, and a cyclopropyl group attached to the thiophene ring via a methylene (-CH2-) bridge.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the thiophene ring. The electronic properties of the sulfur atom in the thiophene ring, the electronegative trifluoromethyl group, and the polar benzenesulfonamide group would all influence the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring, the trifluoromethyl group, and the benzenesulfonamide group. The thiophene ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions . The trifluoromethyl group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzenesulfonamide group could enhance its solubility in polar solvents. The trifluoromethyl group could increase the compound’s stability and resistance to metabolism if it’s used as a drug.

Scientific Research Applications

Catalysis and Organometallic Chemistry

The synthesis and characterization of bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl2 complex, which contains the Schiff base ligand 1-(thiophen-2-yl)-N-(p-tolyl)methanimine , opens up possibilities for catalysis. Organopalladium complexes like this one can serve as catalysts in coupling reactions such as Suzuki, Heck, Stille cross couplings, and Sonogashira reactions . Researchers can explore its stability and reactivity to enhance catalytic cycles.

Future Directions

The future research directions for this compound could include exploring its potential biological activities, given the known activities of many thiophene derivatives . Additionally, studies could be conducted to optimize its synthesis and improve the yield and purity of the compound.

properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S2/c16-15(17,18)11-3-1-4-12(9-11)23(20,21)19-10-14(6-7-14)13-5-2-8-22-13/h1-5,8-9,19H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHFWKVYFOEDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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